molecular formula C27H25N3O4 B290073 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline

Katalognummer B290073
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: PDMROXWDLAONIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline, also known as PDI-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazoloisoquinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline has shown potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline has been used as a lead compound for the development of new drugs targeting various diseases.

Wirkmechanismus

The mechanism of action of 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline involves its binding to the dopamine D2 receptor and the serotonin 5-HT2A receptor. 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT2A receptor. This dual activity at these receptors is thought to be responsible for its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and improvement of cognitive function. 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline has also been shown to have anti-inflammatory effects and to modulate the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline is its high potency and selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes it an ideal compound for studying the role of these receptors in various diseases. However, one of the limitations of 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline. One direction is the development of new derivatives of 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline with improved solubility and pharmacokinetic properties. Another direction is the investigation of the role of 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline in other diseases, such as Parkinson's disease and schizophrenia. Additionally, the use of 1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline as a lead compound for the development of new drugs targeting various diseases is an area of active research.

Synthesemethoden

1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form an iminium ion, which then undergoes cyclization to form the pyrazoloisoquinoline core. The Fischer indole synthesis involves the condensation of an aromatic aldehyde with an amine to form an imine, which then undergoes acid-catalyzed cyclization to form the indole core. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst to form the desired pyrazoloisoquinoline derivative.

Eigenschaften

Molekularformel

C27H25N3O4

Molekulargewicht

455.5 g/mol

IUPAC-Name

1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-2H-pyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C27H25N3O4/c1-31-17-10-11-22(32-2)20(13-17)26-19-15-24(34-4)23(33-3)14-18(19)25-21(29-30-27(25)28-26)12-16-8-6-5-7-9-16/h5-11,13-15H,12H2,1-4H3,(H,28,29,30)

InChI-Schlüssel

PDMROXWDLAONIH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)CC5=CC=CC=C5

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.